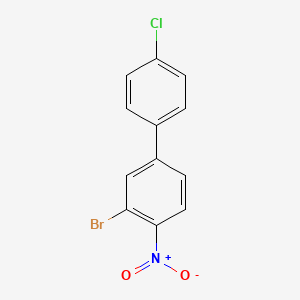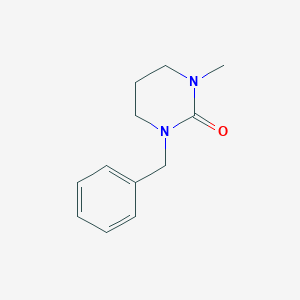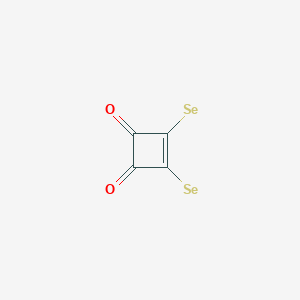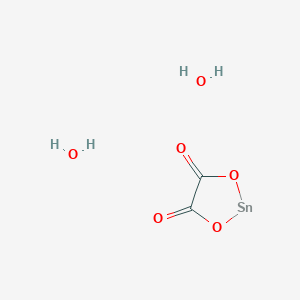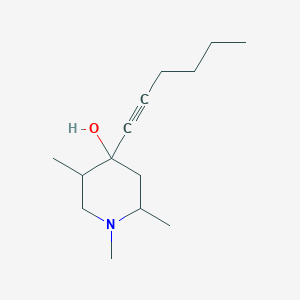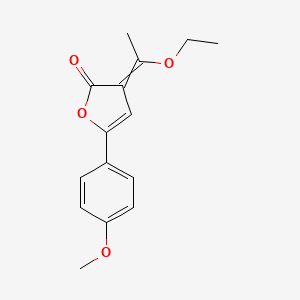
3-(1-Ethoxyethylidene)-5-(4-methoxyphenyl)furan-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Ethoxyethylidene)-5-(4-methoxyphenyl)furan-2(3H)-one is an organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethoxyethylidene)-5-(4-methoxyphenyl)furan-2(3H)-one typically involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the furanone ring. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethoxyethylidene)-5-(4-methoxyphenyl)furan-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the furanone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-(1-Ethoxyethylidene)-5-(4-methoxyphenyl)furan-2(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Ethoxyethylidene)-5-(4-methoxyphenyl)furan-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Ethoxyethylidene)-5-phenylfuran-2(3H)-one
- 3-(1-Ethoxyethylidene)-5-(4-hydroxyphenyl)furan-2(3H)-one
- 3-(1-Ethoxyethylidene)-5-(4-chlorophenyl)furan-2(3H)-one
Uniqueness
3-(1-Ethoxyethylidene)-5-(4-methoxyphenyl)furan-2(3H)-one is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmaceutical or agrochemical agent.
Properties
CAS No. |
62596-51-4 |
|---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
3-(1-ethoxyethylidene)-5-(4-methoxyphenyl)furan-2-one |
InChI |
InChI=1S/C15H16O4/c1-4-18-10(2)13-9-14(19-15(13)16)11-5-7-12(17-3)8-6-11/h5-9H,4H2,1-3H3 |
InChI Key |
SEEUXMPVXHDPMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C1C=C(OC1=O)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


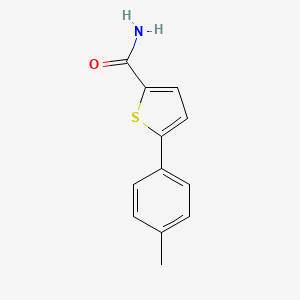
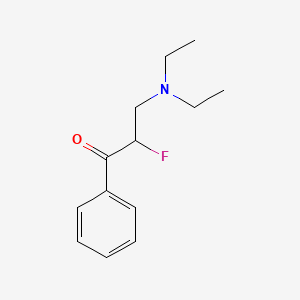


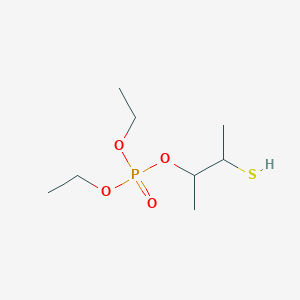
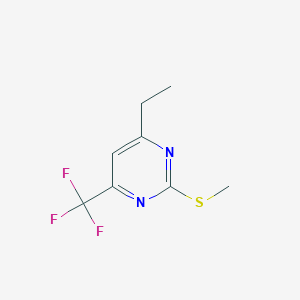
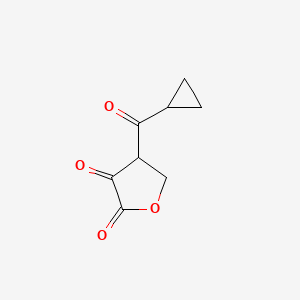
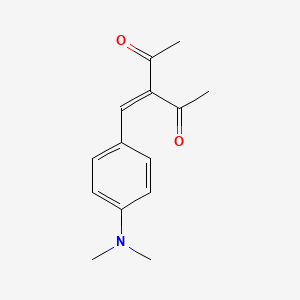
![2H-1-Benzopyran, 8-methyl-4-[(2-naphthalenylsulfonyl)methyl]-](/img/structure/B14518128.png)
